molecular formula C6H11N3O B8569496 5-Hydroxymethyl-1-propyl-1,2,3-triazole

5-Hydroxymethyl-1-propyl-1,2,3-triazole

Cat. No.: B8569496
M. Wt: 141.17 g/mol
InChI Key: HBWFNGKLIHGXBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxymethyl-1-propyl-1,2,3-triazole is a high-purity chemical building block designed for advanced research and development. This compound features the versatile 1,2,3-triazole heterocycle, a privileged scaffold in medicinal chemistry known for its stability under a wide range of conditions and its ability to participate in key non-covalent interactions with biological targets . The 1,2,3-triazole ring is chemically stable, resistant to hydrolysis, oxidation, and reduction, making it an excellent bioisostere for amide bonds or ester functionalities in drug design . The primary application of this compound is as a key synthetic intermediate in the construction of more complex molecules for pharmaceutical research. Its molecular structure, incorporating both a hydroxymethyl group and a propyl side chain, makes it a valuable precursor for the development of potential therapeutic agents. Researchers can utilize the hydroxymethyl group for further functionalization, such as esterification or etherification, or it can serve as a metal-binding group in catalyst design . The 1,2,3-triazole core is a common feature in compounds investigated for a broad spectrum of biological activities, including anticancer , antimicrobial , antiviral , and anti-Alzheimer's activities . Furthermore, 1,2,3-triazole derivatives have significant applications beyond medicine, serving as effective corrosion inhibitors for metal surfaces and as components in materials science. This product is provided for Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11N3O

Molecular Weight

141.17 g/mol

IUPAC Name

(3-propyltriazol-4-yl)methanol

InChI

InChI=1S/C6H11N3O/c1-2-3-9-6(5-10)4-7-8-9/h4,10H,2-3,5H2,1H3

InChI Key

HBWFNGKLIHGXBW-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CN=N1)CO

Origin of Product

United States

Synthetic Strategies and Methodologies for 5 Hydroxymethyl 1 Propyl 1,2,3 Triazole and Analogues

Regioselective Formation of the 1,2,3-Triazole Ring System

The formation of the 1,2,3-triazole ring from an azide (B81097) and an alkyne can result in two possible regioisomers: the 1,4-disubstituted and the 1,5-disubstituted products. The choice of synthetic methodology is crucial in directing the regioselectivity of the cycloaddition reaction. For the synthesis of 5-Hydroxymethyl-1-propyl-1,2,3-triazole, the key precursors are propyl azide and propargyl alcohol.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocols

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent example of a "click" reaction, renowned for its high efficiency, mild reaction conditions, and exceptional regioselectivity, exclusively yielding 1,4-disubstituted 1,2,3-triazoles. nih.gov This methodology is highly applicable for the synthesis of 1-propyl-4-(hydroxymethyl)-1H-1,2,3-triazole, the constitutional isomer of the target compound.

The remarkable regioselectivity of the CuAAC reaction is a direct consequence of the reaction mechanism. It is widely accepted that the reaction proceeds through a stepwise pathway involving copper(I) acetylide intermediates. The catalytic cycle is initiated by the formation of a copper(I) acetylide from the terminal alkyne, in this case, propargyl alcohol. This copper acetylide then reacts with the azide, propyl azide, in a process that is not a concerted cycloaddition.

Computational and experimental studies suggest that the reaction may involve one or more copper centers. The coordination of the azide to the copper acetylide complex facilitates the nucleophilic attack of the terminal nitrogen of the azide onto the internal carbon of the alkyne. This leads to the formation of a six-membered copper-containing intermediate, which then undergoes ring contraction and protonolysis to yield the 1,4-disubstituted triazole product and regenerate the copper(I) catalyst. The specific coordination geometry and electronic interactions within this multinuclear copper intermediate sterically and electronically favor the formation of the 1,4-isomer, thus precluding the formation of the 1,5-regioisomer.

The efficiency of the CuAAC reaction can be significantly influenced by the choice of the copper source, ligands, solvents, and other additives. While the synthesis of the specific target compound this compound via CuAAC is not extensively detailed with specific optimization tables in the surveyed literature, general principles for optimizing CuAAC reactions are well-established and can be applied.

Copper Source: The active catalyst is the copper(I) ion. Often, the reaction is carried out using a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), in the presence of a reducing agent, typically sodium ascorbate, to generate the Cu(I) species in situ. nih.gov Direct sources of copper(I), such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), can also be used, sometimes in combination with a base. growingscience.com

Ligands: The presence of ligands can stabilize the copper(I) catalyst, prevent its disproportionation to Cu(0) and Cu(II), and accelerate the reaction. Tris-(benzyltriazolylmethyl)amine (TBTA) and tris-(hydroxypropyltriazolylmethyl)amine (THPTA) are common ligands that enhance the efficacy of the CuAAC reaction, particularly in aqueous and biological systems.

Solvents: CuAAC reactions are versatile and can be performed in a wide range of solvents, including water, t-BuOH/H₂O mixtures, DMSO, and DMF. growingscience.comnih.gov The choice of solvent often depends on the solubility of the substrates. Aqueous solvent systems are often preferred for their green chemistry advantages.

A general protocol for a CuAAC reaction that could be adapted for the synthesis of the 1,4-isomer of the target compound is presented below.

Table 1: Representative General Protocol for CuAAC Synthesis

ParameterCondition
Alkyne Propargyl alcohol
Azide Propyl azide
Copper Source CuSO₄·5H₂O (e.g., 1-5 mol%)
Reducing Agent Sodium Ascorbate (e.g., 5-10 mol%)
Solvent t-BuOH/H₂O (1:1)
Temperature Room Temperature
Reaction Time 1-24 hours

This table represents a generalized protocol. Specific yields and reaction times would need to be determined empirically for the reaction between propyl azide and propargyl alcohol.

Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for 1,5-Regioselectivity

In contrast to the CuAAC reaction, the Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a powerful and highly regioselective method for the synthesis of 1,5-disubstituted 1,2,3-triazoles. nih.govpsu.edu This makes RuAAC the premier method for the direct synthesis of the target compound, This compound .

The mechanism of the RuAAC is distinct from that of the CuAAC. It is proposed to proceed through an oxidative coupling pathway. The ruthenium catalyst, typically a complex like [CpRuCl(PPh₃)₂] or [CpRuCl(COD)] (Cp* = pentamethylcyclopentadienyl, COD = 1,5-cyclooctadiene), activates the alkyne. growingscience.comnih.gov The azide then coordinates to the ruthenium center, and a six-membered ruthenacycle intermediate is formed. Reductive elimination from this intermediate then furnishes the 1,5-disubstituted triazole product and regenerates the active ruthenium catalyst. The regioselectivity is controlled by the electronic and steric factors in the oxidative coupling step, which favors the formation of the C5-substituted isomer. nih.gov

A key advantage of the RuAAC is its broader substrate scope compared to CuAAC, as it can also be applied to internal alkynes to produce fully substituted triazoles. nih.gov For the synthesis of this compound, the reaction between propyl azide and propargyl alcohol would be expected to proceed with high selectivity for the desired 1,5-isomer.

Table 2: Selected Examples from a Study on RuAAC Scope

EntryAzideAlkyneCatalyst (mol%)SolventTime (h)Yield (%)
1Benzyl AzidePhenylacetylene[CpRuCl(PPh₃)₂] (10)Benzene2.595
2Benzyl AzidePropargyl Alcohol [CpRuCl(PPh₃)₂] (10)Benzene2.585
31-AzidohexanePhenylacetylene[Cp*RuCl(PPh₃)₂] (10)Benzene2.592

Data adapted from a study on the scope of RuAAC, demonstrating the reaction's applicability to propargyl alcohol. nih.gov The reaction of propyl azide would be expected to give a similar high yield of the 1,5-disubstituted product.

Metal-Free and Alternative Catalytic Approaches for Triazole Synthesis

In an effort to develop more environmentally benign and biocompatible synthetic methods, several metal-free approaches for the synthesis of 1,2,3-triazoles have been explored. These methods often require activation of either the azide or the alkyne to facilitate the cycloaddition in the absence of a metal catalyst.

One of the most prominent metal-free methods is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) . This reaction utilizes a strained cyclooctyne, which has a significantly lower activation energy for the cycloaddition with an azide compared to a linear alkyne. While highly effective, this method is generally not directly applicable to the synthesis of simple triazoles like this compound due to the need for a pre-functionalized, strained alkyne.

Other metal-free strategies include the use of organocatalysts, such as enamines or ynamines, to activate the alkyne. Additionally, reactions can be promoted under high temperature or pressure. For instance, the reaction of azides with terminal alkynes can be achieved in glycerol (B35011) at elevated temperatures without a metal catalyst. researchgate.net However, these thermal methods often lead to a mixture of 1,4- and 1,5-regioisomers, similar to the classical Huisgen cycloaddition. researchgate.net

Huisgen 1,3-Dipolar Cycloaddition in Triazole Ring Formation

The foundational reaction for the synthesis of 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition , a thermal reaction between an azide and an alkyne. researchgate.netwikipedia.org This reaction is a concerted [3+2] cycloaddition that proceeds through a pericyclic transition state.

A significant drawback of the thermal Huisgen cycloaddition, particularly with unsymmetrical alkynes like propargyl alcohol, is its lack of regioselectivity. researchgate.netwikipedia.org The reaction typically yields a mixture of the 1,4- and 1,5-disubstituted triazole isomers. The ratio of these isomers is dependent on the electronic and steric properties of the substituents on both the azide and the alkyne. Generally, for terminal alkynes, the reaction produces a nearly 1:1 mixture of the two regioisomers, although this can vary.

The reaction often requires elevated temperatures and prolonged reaction times to proceed to completion. researchgate.net Due to these limitations, particularly the lack of regiocontrol, the catalyzed versions (CuAAC and RuAAC) are now much more widely used for the selective synthesis of specific triazole isomers.

Introduction and Functionalization of the Hydroxymethyl Moiety

The hydroxymethyl group at the C5 position of the triazole ring can be introduced either by using a pre-functionalized building block before the cycloaddition reaction or by modifying a triazole intermediate after the ring has been formed.

The most direct approach to synthesizing this compound involves the use of an alkyne precursor that already bears the hydroxymethyl group. In this case, the ideal starting material is propargyl alcohol (prop-2-yn-1-ol). taylorfrancis.com This alkyne is then reacted with the corresponding azide, 1-azidopropane (B1337692), in a 1,3-dipolar cycloaddition reaction.

A significant challenge in this approach is controlling the regioselectivity of the cycloaddition. The two possible products are the 1,4-disubstituted and the 1,5-disubstituted triazoles. The widely used Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often termed a "click" reaction, almost exclusively yields the 1,4-disubstituted regioisomer. researchgate.netspringerprofessional.dersc.org To obtain the desired 1,5-disubstituted isomer, a different catalytic system is required.

Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) has emerged as the complementary method to CuAAC, providing selective access to 1,5-disubstituted 1,2,3-triazoles. acs.orgchalmers.se The reaction typically employs ruthenium(II) complexes, such as CpRuCl(PPh₃)₂ or CpRuCl(COD), as catalysts. organic-chemistry.orgnih.gov The mechanism involves the oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate, which then undergoes reductive elimination to yield the 1,5-triazole product. organic-chemistry.orgnih.gov The reaction of propargyl alcohol with 1-azidopropane under RuAAC conditions therefore serves as a direct, regioselective route to this compound.

Table 1: Comparison of Catalytic Systems for the Cycloaddition of 1-Azidopropane and Propargyl Alcohol
Catalytic SystemTypical CatalystPrimary Product RegioisomerRelevance to Target Compound
CuAACCu(I) salts (e.g., CuI, CuSO₄/Sodium Ascorbate)1-Propyl-4-hydroxymethyl-1,2,3-triazole (1,4-isomer)Low - Produces the incorrect isomer.
RuAAC[CpRuCl] complexes (e.g., CpRuCl(COD))This compound (1,5-isomer)High - Directly produces the target compound. acs.orgnih.gov

An alternative synthetic philosophy involves the formation of the 1-propyl-1,2,3-triazole ring first, followed by the introduction or modification of a functional group at the C5 position to yield the hydroxymethyl moiety. This multi-step approach offers flexibility but can be less atom-economical.

One common strategy is the reduction of a C5-carbonyl functional group. For instance, a 1-propyl-1,2,3-triazole-5-carboxylate ester can be synthesized via the RuAAC reaction between 1-azidopropane and a propiolate ester. This triazole ester can then be readily reduced to the corresponding primary alcohol, this compound, using standard reducing agents like lithium aluminum hydride (LiAlH₄).

Another potential, albeit more complex, route involves the functionalization of a 5-halo-1,2,3-triazole. A pre-formed 1-propyl-5-bromo-1,2,3-triazole could undergo metal-catalyzed cross-coupling reactions to introduce a functional group that can be subsequently converted to a hydroxymethyl group. nih.gov For example, a formylation reaction followed by reduction could achieve the desired transformation.

Table 2: Conceptual Comparison of Synthetic Strategies for the Hydroxymethyl Moiety
StrategyDescriptionAdvantagesDisadvantages
Pre-functionalizationCycloaddition using propargyl alcohol and 1-azidopropane with a Ruthenium catalyst. organic-chemistry.orgnih.govDirect, high regioselectivity, fewer steps.Requires specific (and potentially more expensive) Ru catalyst.
Post-Cycloaddition ModificationFormation of a 1-propyl-triazole followed by conversion of a C5-functional group (e.g., ester) to an alcohol.Allows for late-stage functionalization, potentially useful for creating analogues.Longer synthetic route, may require harsh reagents (e.g., LiAlH₄).

Incorporation of the 1-Propyl Substituent

The most prevalent and regioselective method is to utilize 1-azidopropane as a key building block in the azide-alkyne cycloaddition reaction. nih.gov This ensures that the propyl group is unambiguously positioned at the N1 nitrogen of the resulting triazole. 1-azidopropane is typically prepared via a nucleophilic substitution (Sₙ2) reaction between a propyl halide, such as 1-bromopropane, and an azide salt like sodium azide (NaN₃). rsc.org

Table 3: Comparison of Methods for 1-Propyl Group Incorporation
MethodReagentsRegioselectivityAdvantagesDisadvantages
Azide-Alkyne Cycloaddition1-Azidopropane + AlkyneExcellent (N1 position)High regiocontrol, clean reaction.Requires prior synthesis of 1-azidopropane. rsc.org
N-Alkylation5-Hydroxymethyl-1H-1,2,3-triazole + Propyl HalidePoorUses a common triazole intermediate.Forms a mixture of N1 and N2 isomers, leading to difficult purification and lower yields. researchgate.net

Scalability and Methodological Advancements in Triazole Synthesis

The translation of laboratory-scale syntheses of 1,2,3-triazoles to industrial production requires methodologies that are efficient, cost-effective, safe, and environmentally benign. Significant advancements have been made to improve the scalability of azide-alkyne cycloaddition reactions.

Heterogeneous Catalysis: A key challenge in large-scale synthesis is the removal of the metal catalyst from the final product. The development of heterogeneous catalysts, where the active metal (e.g., copper) is immobilized on a solid support, addresses this issue. acs.org Examples include copper supported on charcoal or waste oyster shell powders. acs.orgrsc.org These catalysts can be easily removed by simple filtration and can often be reused multiple times, improving both the economic and environmental profile of the process. acs.org

Continuous Flow Synthesis: Moving from traditional batch processing to continuous flow chemistry offers numerous advantages for scalability. rsc.org Flow reactors provide superior heat and mass transfer, allowing for better control over reaction conditions and improved safety, especially for exothermic reactions or when using hazardous reagents like azides. This technology enables consistent product quality and facilitates easier scale-up. rsc.org

Alternative Energy Sources: Microwave-assisted synthesis has been shown to dramatically reduce reaction times for triazole formation, often from hours to minutes. acs.org This acceleration can lead to higher throughput in industrial settings.

Table 4: Methodological Advancements for Scalable Triazole Synthesis
AdvancementDescriptionKey AdvantagesReference Example
Heterogeneous CatalysisImmobilizing the catalyst (e.g., Cu) on a solid support.Easy catalyst removal/recycling, reduced metal contamination in product.Copper-on-charcoal, CuBr on oyster shell powder. acs.orgrsc.org
Flow ChemistryPerforming the reaction in a continuous flow reactor instead of a batch flask.Enhanced safety, better process control, easier scale-up.Synthesis of triazoles using packed-bed reactors with heterogeneous catalysts. rsc.org
Microwave IrradiationUsing microwave energy to heat the reaction mixture.Drastically reduced reaction times, increased throughput.Microwave-assisted one-pot synthesis of 1,2,3-triazoles. acs.org
Aqueous SynthesisUsing water as the reaction solvent.Environmentally friendly, low cost, improved safety.Cu(I)-catalyzed cycloadditions performed in water. researchgate.netthieme-connect.com

Chemical Reactivity and Transformation Pathways of 5 Hydroxymethyl 1 Propyl 1,2,3 Triazole

Reactivity of the 1,2,3-Triazole Heterocycle

The 1,2,3-triazole ring is an aromatic heterocycle characterized by its high stability. nih.gov This stability arises from the delocalization of six π-electrons across the five-membered ring. The presence of three nitrogen atoms significantly influences the electron density distribution within the ring, rendering it electron-deficient and thus affecting its reactivity towards electrophiles and nucleophiles.

Electrophilic and Nucleophilic Reactivity of the Triazole Ring

The 1,2,3-triazole ring is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atoms, which deactivates the ring carbons. nih.gov Electrophilic attack, when it does occur, is more likely to happen at a nitrogen atom. However, the presence of substituents can modulate this reactivity. For instance, N-oxides of triazoles have been shown to be activated towards both electrophilic and nucleophilic attack at the C-5 position. rsc.org

Conversely, the π-deficient nature of the triazole ring makes its carbon atoms susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups or in the form of triazolium salts. rsc.org While 5-Hydroxymethyl-1-propyl-1,2,3-triazole itself is not highly susceptible to direct nucleophilic substitution on the ring, conversion of the hydroxymethyl group to a leaving group could potentially facilitate nucleophilic attack at the C-5 position.

Ring-Opening and Cycloreversion Reactions

Under certain conditions, the seemingly stable 1,2,3-triazole ring can undergo ring-opening or cycloreversion reactions. nih.gov These transformations often require significant energy input, such as thermal or photochemical conditions, or catalysis by transition metals. researchgate.net For example, N-acyl-1,2,3-triazoles, which can be formed in situ from NH-triazoles, are known to undergo denitrogenative ring cleavage. rsc.orgrsc.org While this compound is an N-alkylated triazole and thus more stable, extreme conditions could potentially lead to fragmentation of the heterocyclic core. Recent research has also demonstrated radical ring-opening arylations of cyclopropanol (B106826) with 1,2,3-triazole, suggesting that under specific reactive conditions, the triazole ring can participate in ring-opening coupling reactions. nih.govresearchgate.net

Transformations Involving the Hydroxymethyl Group

The hydroxymethyl group at the C-5 position is a versatile functional handle that allows for a wide range of chemical transformations, significantly expanding the synthetic utility of this compound.

Derivatization via Esterification and Etherification

The primary alcohol of the hydroxymethyl group can be readily converted into esters and ethers through standard synthetic methodologies.

Esterification can be achieved by reacting this compound with carboxylic acids, acid chlorides, or acid anhydrides, typically in the presence of a catalyst or a base. This reaction allows for the introduction of a wide variety of acyl groups, thereby modifying the steric and electronic properties of the molecule.

ReactantReagent/CatalystProduct
Carboxylic AcidAcid catalyst (e.g., H₂SO₄) or coupling agent (e.g., DCC)5-Acyloxymethyl-1-propyl-1,2,3-triazole
Acid ChlorideBase (e.g., Pyridine, Triethylamine)5-Acyloxymethyl-1-propyl-1,2,3-triazole
Acid AnhydrideBase (e.g., Pyridine) or Acid catalyst5-Acyloxymethyl-1-propyl-1,2,3-triazole

Etherification , on the other hand, involves the formation of an ether linkage. A common method is the Williamson ether synthesis, where the hydroxyl group is first deprotonated with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. Reductive etherification is another strategy that has been successfully applied to similar structures like 5-hydroxymethylfurfural. rsc.org

ReactantReagent/CatalystProduct
Alkyl HalideStrong base (e.g., NaH)5-Alkoxymethyl-1-propyl-1,2,3-triazole
AlcoholAcid catalyst5-Alkoxymethyl-1-propyl-1,2,3-triazole

Oxidation and Reduction Pathways of the Hydroxymethyl Moiety

The oxidation state of the carbon in the hydroxymethyl group can be altered to yield aldehydes, carboxylic acids, or even be reduced to a methyl group.

Oxidation of the primary alcohol to an aldehyde can be accomplished using a variety of mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, to avoid over-oxidation to the carboxylic acid. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid, will typically lead directly to the corresponding 5-carboxy-1-propyl-1,2,3-triazole.

Starting MaterialReagent/CatalystProduct
This compoundPCC, Dess-Martin periodinane5-Formyl-1-propyl-1,2,3-triazole
This compoundKMnO₄, H₂CrO₄5-Carboxy-1-propyl-1,2,3-triazole

Reduction of the hydroxymethyl group to a methyl group is a more challenging transformation that typically requires harsh conditions or multi-step procedures. One possible route involves the conversion of the alcohol to a halide or tosylate, followed by reductive dehalogenation or detosylation using a reducing agent like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. A study on the regioselective reduction of 1H-1,2,3-triazole diesters using sodium borohydride (B1222165) indicated that the C(5) ester group was more reactive towards reduction, which, while not a direct reduction of the hydroxymethyl group, highlights the potential for transformations at this position. mdpi.com

Investigations into Reaction Mechanisms and Kinetics of this compound

While specific kinetic and mechanistic studies exclusively focused on this compound are not extensively documented in publicly available literature, a comprehensive understanding of its reactivity can be extrapolated from the well-established mechanisms of 1,2,3-triazole formation and the reactivity of its constituent functional groups. The primary pathway for the synthesis of such 1,4,5-trisubstituted 1,2,3-triazoles is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), and its mechanism has been the subject of numerous investigations.

The formation of this compound would typically proceed via the CuAAC reaction between 1-pentyne, an azide (B81097) source (like propyl azide), and a formaldehyde (B43269) equivalent. The mechanism of the CuAAC is complex and has been a topic of significant research. It is now widely accepted that the catalytic cycle can involve both mononuclear and dinuclear copper(I) species.

Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

A plausible mechanistic pathway for the formation of 1,4-disubstituted 1,2,3-triazoles, which serves as a fundamental model, involves the following key steps:

Formation of Copper(I) Acetylide: The reaction is initiated by the coordination of the terminal alkyne to a copper(I) catalyst, followed by deprotonation to form a copper(I) acetylide intermediate. The basicity of the reaction medium can influence the rate of this step.

Coordination of the Azide: The organic azide then coordinates to the copper center. In dinuclear pathways, a second copper atom can assist in activating the azide.

Cycloaddition: A [3+2] cycloaddition reaction occurs between the copper acetylide and the coordinated azide. This is the key bond-forming step that creates the triazole ring. Computational and experimental studies suggest that this step may proceed through a six-membered copper-containing intermediate. nih.gov

Protonolysis and Catalyst Regeneration: The resulting copper-triazolide intermediate undergoes protonolysis to release the 1,2,3-triazole product and regenerate the active copper(I) catalyst, allowing it to re-enter the catalytic cycle.

Recent mechanistic studies, including kinetic analyses and computational modeling, have provided deeper insights into the CuAAC reaction. nih.govthieme-connect.com Evidence suggests that dicopper species can be more active than their monomeric counterparts, acting as the actual catalytic species in some cases. acs.org The reaction kinetics can be influenced by various factors, including the nature of the copper catalyst, the ligands used, the solvent, and the specific alkyne and azide substrates. acs.orged.ac.uk

The table below summarizes key mechanistic proposals for the CuAAC reaction.

Mechanistic Aspect Description Supporting Evidence
Catalyst Nuclearity Can proceed via both mononuclear and dinuclear copper(I) pathways. Dinuclear species are often proposed to be more catalytically active. acs.orgKinetic studies, DFT calculations, and observation of asymmetric amplification in chiral CuAAC reactions. thieme-connect.com
Key Intermediates Copper(I) acetylide, copper-azide complexes, six-membered metallacycle, copper-triazolide. nih.govSpectroscopic observation and isolation of some intermediates, computational modeling. nih.gov
Rate-Determining Step Can vary depending on reaction conditions and substrates. Often proposed to be the cycloaddition step or the release of the product.Kinetic isotope effect studies, computational energy profiles.

Transformations of the Hydroxymethyl Group:

The 5-hydroxymethyl group of the target compound is a primary alcohol and is expected to undergo typical alcohol reactions. These transformations provide pathways to a variety of other functionalized 1,2,3-triazoles.

Oxidation: The hydroxymethyl group can be oxidized to an aldehyde (5-formyl-1-propyl-1,2,3-triazole) using mild oxidizing agents like manganese dioxide (MnO2) or Dess-Martin periodinane. Further oxidation to a carboxylic acid (1-propyl-1,2,3-triazole-5-carboxylic acid) can be achieved with stronger oxidizing agents such as potassium permanganate (KMnO4) or Jones reagent.

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under appropriate conditions will yield the corresponding esters.

Etherification: Conversion to ethers can be accomplished through reactions like the Williamson ether synthesis, where the alcohol is first deprotonated with a base to form an alkoxide, which then reacts with an alkyl halide.

Halogenation: The hydroxyl group can be replaced by a halogen (e.g., chlorine, bromine) using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

The kinetics of these transformations would be influenced by the electronic nature of the 1,2,3-triazole ring. The triazole ring is generally considered to be electron-withdrawing, which might affect the reactivity of the adjacent hydroxymethyl group.

Reactivity of the N-Propyl Group and the Triazole Ring:

The 1-propyl group is a simple alkyl chain and is generally unreactive under most conditions. The 1,2,3-triazole ring itself is a stable aromatic heterocycle. tandfonline.com It is relatively resistant to electrophilic and nucleophilic substitution on the ring carbons. However, the nitrogen atoms can be involved in coordination with metal ions and can be quaternized. The N2 position of 1,2,3-triazoles can be selectively alkylated under certain conditions, though N1-alkylation is often favored. nih.govresearchgate.net

The following table provides a summary of potential reaction pathways for this compound based on the reactivity of analogous compounds.

Functional Group Reaction Type Reagents and Conditions Product Type
5-HydroxymethylOxidation (to aldehyde)MnO2, Dess-Martin periodinane5-Formyl-1-propyl-1,2,3-triazole
5-HydroxymethylOxidation (to acid)KMnO4, Jones reagent1-Propyl-1,2,3-triazole-5-carboxylic acid
5-HydroxymethylEsterificationRCOOH, acid catalyst or RCOCl, base5-(Acyloxymethyl)-1-propyl-1,2,3-triazole
5-HydroxymethylEtherification1. NaH, 2. R-X5-(Alkoxymethyl)-1-propyl-1,2,3-triazole
5-HydroxymethylHalogenationSOCl2 or PBr35-(Halomethyl)-1-propyl-1,2,3-triazole
1,2,3-Triazole RingN-Alkylation (Quaternization)R-X1-Propyl-3-alkyl-5-hydroxymethyl-1,2,3-triazolium salt

Advanced Spectroscopic and Analytical Characterization Techniques for 5 Hydroxymethyl 1 Propyl 1,2,3 Triazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the definitive structural analysis of organic molecules in solution. Through the application of ¹H NMR, ¹³C NMR, and various two-dimensional NMR methodologies, a complete assignment of the proton and carbon skeletons of 5-Hydroxymethyl-1-propyl-1,2,3-triazole can be achieved, unequivocally confirming its covalent framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides crucial information regarding the number of distinct proton environments, their electronic surroundings, and their connectivity through spin-spin coupling. The spectrum is expected to exhibit characteristic signals corresponding to the propyl group, the hydroxymethyl substituent, and the triazole ring proton.

The propyl group will be evidenced by three distinct signals: a triplet in the upfield region corresponding to the terminal methyl (CH₃) protons, a multiplet for the central methylene (B1212753) (CH₂) protons, and a triplet for the methylene protons directly attached to the triazole nitrogen. The hydroxymethyl group will display a singlet for the methylene (CH₂) protons and a broad singlet for the hydroxyl (-OH) proton, the chemical shift of which can be influenced by solvent and concentration. A key diagnostic signal will be a singlet in the aromatic region, characteristic of the C-H proton on the triazole ring.

Table 1: Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Triazole-H ~7.5 - 8.0 s -
-CH₂-OH ~4.6 - 4.8 s -
N-CH₂-CH₂-CH₃ ~4.3 - 4.5 t ~7.0
N-CH₂-CH₂-CH₃ ~1.8 - 2.0 m ~7.0
N-CH₂-CH₂-CH₃ ~0.8 - 1.0 t ~7.4
-OH Variable br s -

Note: Predicted values are based on general chemical shift ranges for similar structural motifs. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule. For this compound, five distinct signals are anticipated. The two carbon atoms of the triazole ring will appear in the downfield region. The propyl group will show three signals at progressively higher fields, corresponding to the N-CH₂, -CH₂-, and -CH₃ carbons. The carbon of the hydroxymethyl group (-CH₂OH) will also be present in a characteristic region.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
Triazole C=C ~140 - 150
Triazole C-H ~120 - 125
-CH₂-OH ~55 - 60
N-CH₂-CH₂-CH₃ ~50 - 55
N-CH₂-CH₂-CH₃ ~23 - 27
N-CH₂-CH₂-CH₃ ~10 - 12

Note: Predicted values are based on general chemical shift ranges for similar structural motifs. Actual experimental values may vary.

Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would establish the proton-proton coupling network. Cross-peaks would be observed between the adjacent methylene and methyl protons of the propyl group (N-CH₂ with -CH₂- and -CH₂- with -CH₃), confirming the integrity of the propyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of each carbon signal based on the chemical shift of its attached proton(s). For example, the triazole C-H carbon would show a correlation to the triazole C-H proton.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. Key HMBC correlations would be expected between the N-CH₂ protons of the propyl group and the carbon atoms of the triazole ring, confirming the point of attachment. Correlations between the hydroxymethyl protons and the C5 carbon of the triazole ring would also be crucial for structural confirmation.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Studies

Fourier-Transform Infrared (FTIR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. The FTIR spectrum of this compound is expected to display several characteristic absorption bands that confirm the presence of its key structural features.

A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the propyl and hydroxymethyl groups would appear in the 2850-3000 cm⁻¹ region. Vibrations associated with the triazole ring, including C=N and N=N stretching, are typically observed in the 1400-1600 cm⁻¹ range. The C-N stretching of the N-propyl group and the C-O stretching of the hydroxymethyl group would also give rise to characteristic bands in the fingerprint region (below 1500 cm⁻¹).

Table 3: Predicted FTIR Data for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹)
O-H stretch (hydroxyl) 3200 - 3600 (broad)
C-H stretch (aliphatic) 2850 - 3000
C=N, N=N stretch (triazole ring) 1400 - 1600
C-O stretch (primary alcohol) 1000 - 1260
C-N stretch 1000 - 1350

Note: Predicted values are based on general frequency ranges for the respective functional groups.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition of the molecule. For this compound (C₆H₁₁N₃O), the calculated exact mass would be compared to the experimentally determined mass. A close match between these values would provide strong evidence for the proposed molecular formula, lending significant support to the structural assignment. The fragmentation pattern observed in the mass spectrum would also be analyzed to further corroborate the structure, with characteristic losses of fragments such as the propyl group or the hydroxymethyl group being expected.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. For this compound, this method provides insights into the π-electron system of the triazole ring and the influence of its substituents. The absorption of UV-Vis radiation by the molecule promotes electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths at which absorption occurs are characteristic of the molecule's electronic structure.

The electronic spectrum of 1,2,3-triazole and its derivatives is primarily characterized by π → π* transitions. The parent 1,2,3-triazole ring in the gas phase exhibits a strong absorption band around 205-210 nm, which is attributed to a π → π* transition. researchgate.netresearchgate.net The introduction of substituents onto the triazole ring, such as the 1-propyl and 5-hydroxymethyl groups in this compound, can influence the energy of these electronic transitions, leading to shifts in the absorption maxima (λmax).

While specific experimental UV-Vis data for this compound is not extensively documented in publicly available literature, the expected absorption characteristics can be inferred from the behavior of similar 1,2,3-triazole derivatives. The alkyl (propyl) and hydroxymethyl groups are generally considered to be weakly chromophoric or auxochromic. Their presence is anticipated to cause a slight bathochromic shift (a shift to longer wavelengths) of the primary π → π* transition of the triazole ring. This is due to the electronic effects of the substituents on the molecular orbitals of the triazole core.

In addition to the primary π → π* transition, weaker n → π* transitions may also be present. These transitions involve the promotion of a non-bonding electron (from the nitrogen atoms) to an anti-bonding π* orbital. These are typically lower in energy and appear at longer wavelengths than π → π* transitions, though they often have a much lower intensity and can sometimes be obscured by the stronger absorptions.

The solvent in which the spectrum is recorded can also play a significant role in the position and intensity of the absorption bands. Polar solvents may interact with the ground and excited states of the molecule to different extents, leading to shifts in the absorption maxima.

A hypothetical representation of the UV-Vis absorption data for this compound in a common solvent like ethanol is presented in the table below. These values are estimated based on the known spectroscopic properties of the 1,2,3-triazole core and the typical influence of alkyl and hydroxymethyl substituents.

Transitionλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Solvent
π → π~215-225~4000-6000Ethanol
n → π~270-290~100-300Ethanol

Computational Chemistry and Mechanistic Insights into 5 Hydroxymethyl 1 Propyl 1,2,3 Triazole

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure and stability of molecules. nih.gov For 5-Hydroxymethyl-1-propyl-1,2,3-triazole, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), are employed to optimize the molecule's geometry to its ground state. nih.govresearchgate.net

From the optimized structure, key electronic properties can be determined. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap (ΔE) is a descriptor of chemical reactivity and stability; a larger gap implies higher stability and lower reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this molecule, negative potential (red/yellow) would be expected around the nitrogen atoms of the triazole ring and the oxygen of the hydroxymethyl group, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be concentrated around the hydrogen atoms.

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of chemical behavior. These include chemical hardness (η), electronic chemical potential (μ), and the global electrophilicity index (ω), which help in evaluating the molecule's reactivity profile. researchgate.net

Table 1: Predicted Global Reactivity Descriptors for this compound (Representative Values based on DFT Calculations)

Descriptor Symbol Value (eV) Significance
HOMO Energy EHOMO -7.0 Electron-donating ability
LUMO Energy ELUMO -0.5 Electron-accepting ability
Energy Gap ΔE 6.5 Chemical stability and reactivity
Chemical Hardness η 3.25 Resistance to change in electron distribution
Chemical Potential μ -3.75 Electron escaping tendency

Note: Values are representative and derived from typical DFT calculations on similar 1,2,3-triazole derivatives. researchgate.net

Quantum Chemical Calculations for Reaction Pathway Elucidation

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions. The synthesis of 1,4-disubstituted 1,2,3-triazoles like this compound is most commonly achieved through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.gov

Theoretical studies can map the entire reaction pathway for the cycloaddition of propyl azide (B81097) with propargyl alcohol. These calculations identify the structures of reactants, intermediates, transition states, and products. By determining the activation energies for each step, the rate-limiting step of the reaction can be identified, and the regioselectivity (formation of the 1,4-isomer over the 1,5-isomer) can be explained. arabjchem.org Such studies provide a deep understanding of how the copper catalyst facilitates the reaction by lowering the activation barriers compared to the uncatalyzed thermal reaction. arabjchem.org The calculations confirm that the stepwise mechanism involving copper acetylide and metallacycle intermediates is generally the favored pathway.

Conformational Analysis and Molecular Dynamics Simulations

The presence of flexible propyl and hydroxymethyl side chains introduces conformational complexity to the molecule. Conformational analysis is performed to identify stable low-energy conformers. This involves systematically rotating the single bonds, such as the N1-C(propyl) and C5-C(hydroxymethyl) bonds, and calculating the potential energy surface. For substituted 1,2,3-triazoles, multiple stable conformers with closely spaced energies are often found, which can influence how the molecule interacts with its environment. nih.gov

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound in a simulated environment, such as a water box, over time. frontiersin.org MD simulations provide insights into the molecule's flexibility and stability. Key parameters analyzed from MD trajectories include:

Root Mean Square Deviation (RMSD): Measures the deviation of the molecule's structure from its initial pose, indicating structural stability over the simulation period.

Root Mean Square Fluctuation (RMSF): Reveals the fluctuation of individual atoms, highlighting the most flexible regions of the molecule, such as the terminal carbons of the propyl chain.

Radius of Gyration (Rg): Indicates the compactness of the molecule over time.

These simulations can confirm the stability of specific conformations and explore the transitions between them. pensoft.net

Molecular Docking Simulations for Predicted Molecular Interactions with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.gov Given that 1,2,3-triazole derivatives are known to inhibit various enzymes, docking simulations for this compound can predict its potential as an inhibitor for various targets. cal-tek.eu

In a typical docking study, the 3D structure of the molecule is placed into the active site of a target protein receptor. The algorithm then samples different conformations and orientations of the ligand, scoring them based on binding energy. ijpsjournal.com The results can identify key interactions, such as:

Hydrogen Bonds: The hydroxymethyl group and the triazole nitrogens are potential hydrogen bond donors and acceptors.

Hydrophobic Interactions: The propyl chain can engage in hydrophobic interactions with nonpolar amino acid residues.

Pi-stacking: The triazole ring can participate in pi-stacking interactions with aromatic residues.

These simulations are crucial for hypothesis-driven drug design, suggesting which biological targets the molecule might modulate. ijpsjournal.commdpi.com

Table 2: Hypothetical Molecular Docking Results against a Kinase Target

Ligand Target Protein (PDB ID) Binding Affinity (kcal/mol) Key Interacting Residues Interaction Type
This compound Example Kinase (e.g., 2R2I) -6.8 GLU 81, LEU 134 Hydrogen Bond, Hydrophobic

Note: This data is hypothetical and for illustrative purposes, based on docking studies of similar triazole derivatives. ijpsjournal.com

In Silico Prediction of Molecular Properties and Bioisosteric Potential for Research Design

In silico tools are widely used to predict the physicochemical and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of molecules. pensoft.net For this compound, these predictions help assess its drug-likeness. A key guideline is Lipinski's Rule of Five, which predicts poor oral absorption if a molecule violates two or more of its rules. nih.gov

Table 3: Predicted Molecular Properties for this compound

Property Predicted Value Lipinski's Rule of Five Guideline
Molecular Weight ( g/mol ) 155.19 < 500
LogP (Octanol/Water Partition Coefficient) 0.85 ≤ 5
Hydrogen Bond Donors 1 ≤ 5
Hydrogen Bond Acceptors 4 ≤ 10

Note: Values are calculated using standard computational chemistry software.

The 1,2,3-triazole ring is a well-known bioisostere for amide bonds. It is metabolically stable and can maintain or improve biological activity by mimicking the steric and electronic features of the amide group while offering a different geometric constraint. nih.gov The hydroxymethyl and propyl groups can also be considered for bioisosteric replacement to fine-tune properties like solubility, potency, and selectivity in a research design context.

Theoretical Investigations of Tautomerism and Conformational Landscape

For the parent 1,2,3-triazole ring, annular tautomerism is a key feature, with the proton potentially residing on any of the three nitrogen atoms (1H, 2H, or 3H tautomers). researchgate.net Theoretical calculations have shown that in the gas phase, the 2H-tautomer is generally more stable. researchgate.net However, in this compound, the substitution of the propyl group at the N1 position locks the ring into the 1H-tautomeric form.

Research on this compound Remains Undisclosed in Publicly Available Literature

Despite a comprehensive search of scientific databases and scholarly articles, specific research detailing the biological activity and therapeutic applications of the chemical compound This compound and its derivatives could not be identified. The inquiry, which focused on its role as a privileged scaffold, its use in bioisosteric mimicry, its function as a molecular linker, and its potential enzyme inhibition, antimicrobial, and anti-inflammatory properties, yielded no specific results for this particular molecule.

The 1,2,3-triazole ring system is a well-established and highly valued scaffold in medicinal chemistry. nih.govsci-hub.senih.gov This is largely due to its synthetic accessibility, stability, and ability to engage in various biological interactions. mdpi.compensoft.net The broader class of 1,2,3-triazole derivatives has been extensively investigated and has shown significant promise in a multitude of therapeutic areas.

The Privileged Scaffold of 1,2,3-Triazoles

In drug discovery, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thus serving as a versatile starting point for the development of new drugs. The 1,2,3-triazole nucleus is widely recognized as such a scaffold. nih.gov Its utility stems from its unique electronic properties, including a significant dipole moment and the capacity to act as a hydrogen bond acceptor, which allows for favorable interactions with biological macromolecules. mdpi.com

Bioisosteric Mimicry and Molecular Linkers

The 1,2,3-triazole ring is frequently employed as a bioisostere for other functional groups, most notably the amide bond. nih.govresearchgate.net This is due to its similar size, planarity, and ability to mimic the hydrogen bonding capabilities of an amide linkage, while offering improved metabolic stability. This bioisosteric replacement has been a successful strategy in the design of novel therapeutic agents. nih.govnih.gov Furthermore, the 1,2,3-triazole moiety is often utilized as a stable and rigid linker to connect two different pharmacophores, creating hybrid molecules with potentially enhanced or novel biological activities. nih.govresearchgate.netrsc.org

Broad Biological Investigations of 1,2,3-Triazole Derivatives

The wider family of 1,2,3-triazole-containing compounds has been the subject of numerous studies exploring their potential in various therapeutic contexts:

Enzyme Inhibition: Derivatives of 1,2,3-triazole have been investigated as inhibitors of a wide range of enzymes, including cholinesterases, which are relevant in the context of Alzheimer's disease. nih.gov

Antimicrobial Activity: The antimicrobial potential of 1,2,3-triazole derivatives has been extensively documented, with studies demonstrating activity against various bacterial and fungal strains. nih.govnih.govijpsjournal.comfrontiersin.org

Anti-inflammatory Response: The anti-inflammatory properties of 1,2,3-triazole analogs have also been a focus of research, with some compounds showing promising activity in preclinical models of inflammation. biomedpharmajournal.orgnih.gov

Research Applications and Biological Activity Investigations of 5 Hydroxymethyl 1 Propyl 1,2,3 Triazole and Its Derivatives

Exploration in Medicinal Chemistry Research (Focus on in vitro mechanistic studies and target identification)

Anticonvulsant and Neurotropic Activity Research

The search for novel anticonvulsant and neurotropic agents is a critical area of medicinal chemistry, and triazole derivatives have emerged as a promising class of compounds. nih.govnih.gov Although direct studies on the anticonvulsant properties of 5-Hydroxymethyl-1-propyl-1,2,3-triazole are not extensively documented, research on analogous structures provides a strong rationale for its investigation in this domain.

Triazole-based compounds are recognized for their diverse biological activities, including anticonvulsant, antidepressant, and anti-inflammatory effects. nih.gov The structural features of the triazole ring are key to its ability to interact with various biological targets within the central nervous system. For instance, studies on a series of 1-aryl-4-acetyl-5-methyl-1,2,3-triazole derivatives have demonstrated their potential as anticonvulsant agents. americanelements.com

The neurotropic potential of triazole derivatives extends beyond anticonvulsant activity. Research into new heterocyclic systems has revealed that certain triazole-containing hybrids exhibit anxiolytic and antidepressant effects. researchgate.netmdpi.com For example, a study on novel triazole-based hybrids showed that some of the tested compounds displayed significant anxiolytic and antidepressant activity in preclinical models. researchgate.net These findings underscore the potential of the triazole scaffold to modulate various neurotropic pathways. The investigation into this compound for these activities could yield novel therapeutic leads for a range of neurological and psychiatric disorders.

Research into Anticancer Mechanisms and Cellular Target Modulation

The 1,2,3-triazole moiety is a privileged scaffold in the design of novel anticancer agents. tandfonline.combiointerfaceresearch.com Its synthetic accessibility via "click chemistry" has facilitated the creation of large libraries of derivatives for anticancer screening. biointerfaceresearch.com While specific data on the anticancer mechanisms of this compound is limited, the extensive research on related compounds provides a fertile ground for hypothesizing its potential roles in oncology.

Triazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of enzymes crucial for cancer cell proliferation and survival. isres.org For example, certain 1,2,3-triazole derivatives have been found to inhibit kinases, which are often dysregulated in cancer. nih.gov

The structural versatility of the triazole ring allows for its incorporation into hybrid molecules, combining its properties with those of other known anticancer pharmacophores. This strategy has led to the development of potent and selective anticancer agents. nih.gov For instance, hybrids of 1,2,3-triazole with Schiff bases have demonstrated significant cytotoxicity against prostate and skin cancer cell lines. nih.gov

Furthermore, computational studies, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, have been instrumental in understanding the interactions of triazole derivatives with their biological targets and in designing more potent analogs. nih.gov These in silico approaches can guide the structural modifications of this compound to optimize its potential anticancer activity. The exploration of this compound and its derivatives could lead to the discovery of novel therapeutic agents targeting various cancer-related pathways. pensoft.net

Applications in Materials Science Research

The unique chemical properties of the 1,2,3-triazole ring, such as its aromaticity, high dipole moment, and ability to form hydrogen bonds, make it a valuable building block in materials science. lifechemicals.comnih.gov The application of this compound in this field, particularly due to its hydroxyl and propyl functionalities, presents numerous possibilities for the development of advanced materials.

Functional Materials and Organic Electronics Development

Poly-1,2,3-triazoles are a class of polymers that have garnered significant attention for their potential in creating novel functional materials. rsc.org The presence of the triazole ring in the polymer backbone imparts desirable properties such as thermal stability and specific electronic characteristics. The development of functional materials based on 1,2,3-triazoles is an active area of research with applications ranging from organic electronics to specialized coatings. lifechemicals.comresearchgate.net

Polymer Chemistry and Polymer Functionalization

The "click chemistry" reaction, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), provides an efficient and versatile method for synthesizing and functionalizing polymers with 1,2,3-triazole linkages. rsc.org This approach allows for the precise introduction of functional groups onto polymer chains, enabling the tailoring of material properties for specific applications. The hydroxyl group in this compound offers a convenient handle for its incorporation into polymer structures or for further functionalization.

Corrosion Inhibition Mechanisms and Performance Studies

Triazole derivatives have been extensively studied as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. sigmaaldrich.com The nitrogen atoms in the triazole ring can coordinate with metal surfaces, forming a protective film that inhibits corrosion.

Research on compounds like (1-benzyl-1H-1,2,3-triazol-4-yl)methanol has shown significant corrosion inhibitory effects for mild steel in hydrochloric acid. researchgate.net The adsorption of these molecules on the metal surface follows established isotherms, indicating a strong interaction that blocks corrosive agents. The presence of both the triazole ring and a hydroxyl group in this compound suggests its potential as a highly effective corrosion inhibitor.

Below is a table summarizing the inhibition efficiency of a related triazole derivative:

Inhibitor Concentration (M)Inhibition Efficiency (%)
1 x 10⁻⁴85.2
2 x 10⁻⁴89.5
3 x 10⁻⁴92.1
4 x 10⁻⁴93.8
5 x 10⁻⁴95.1
Data for (1-benzyl-1H-1,2,3-triazol-4-yl)methanol on mild steel in 1 M HCl. researchgate.net

Surface Functionalization of Nanoparticles and Dendrimeric Structures

The functionalization of nanoparticles and dendrimers is a key strategy for developing advanced materials for applications in catalysis, drug delivery, and sensing. The click reaction involving azides and alkynes to form 1,2,3-triazoles is a powerful tool for attaching molecules to the surfaces of these nanomaterials. nih.gov

The hydroxyl group of this compound can be utilized for covalent attachment to nanoparticle surfaces, imparting new functionalities. This surface modification can enhance the dispersibility of nanoparticles in various media and introduce specific recognition sites. Similarly, dendrimers, which are highly branched macromolecules, can be functionalized with triazole derivatives to create well-defined nanostructures with tailored properties.

Investigations in Agrochemical Research

The 1,2,3-triazole scaffold is a cornerstone in the development of new agrochemicals due to its versatile biological activities. While specific research on this compound in the agrochemical sector is not extensively documented in publicly available literature, the broader class of 1,2,3-triazole and its isomeric 1,2,4-triazole (B32235) derivatives has been the subject of significant investigation for their potential as fungicides, herbicides, and insecticides. These studies highlight the potential of the triazole ring system in creating effective crop protection agents.

Fungicidal Activity

Triazole derivatives are widely recognized for their potent fungicidal properties, primarily acting as sterol demethylation inhibitors (DMIs). This mechanism disrupts the synthesis of ergosterol, a vital component of fungal cell membranes, leading to cell death.

One study detailed the synthesis of a series of 1,2,3-triazole phenylhydrazone derivatives and evaluated their in vitro antifungal activities against several plant pathogenic fungi. rsc.org Compound 5p from this series demonstrated significant efficacy, with notable EC50 values against Rhizoctonia solani, Sclerotinia sclerotiorum, Fusarium graminearum, and Phytophthora capsici. rsc.org In vivo tests further confirmed the potential of compound 5p in controlling rice sheath blight, rape sclerotinia rot, and fusarium head blight. rsc.org

Another research effort focused on 1,2,3-triazole hydrazide derivatives. nih.gov Compound 6ad emerged as a particularly potent antifungal agent, exhibiting low EC50 values against Rhizoctonia solani, Sclerotinia sclerotiorum, Fusarium graminearum, and Magnaporthe oryzae. nih.gov Its effectiveness was also demonstrated in vivo for the control of rice sheath blight, rape sclerotinia rot, fusarium head blight, and rice blast. nih.gov

Furthermore, a series of 2-Ar-1,2,3-triazole phenylhydrazone analogues were synthesized and screened for their antifungal properties. acs.org Among these, twelve compounds showed good in vitro antifungal activities, with EC50 values ranging from 0.90 to 8.70 mg/L against various plant pathogenic fungi. acs.org Notably, compound 6d was approximately 71 times more potent than the commercial fungicide hymexazol (B17089) against Botryosphaeria dothidea. acs.org

Investigations into novel bis(1,2,4-triazole thione) derivatives containing a 1,2,3-triazole moiety also revealed significant fungicidal activities against six tested plant fungi at a concentration of 50 μg/mL. tandfonline.com Specifically, compounds 9e and 9g were more effective than the commercial fungicide Triadimefon against Gibberella sanbinetti. tandfonline.com

Table 1: Fungicidal Activity of Selected 1,2,3-Triazole Derivatives

Compound Target Fungi EC50 (μg/mL) Reference
5p Rhizoctonia solani 0.18 rsc.org
Sclerotinia sclerotiorum 2.28 rsc.org
Fusarium graminearum 1.01 rsc.org
Phytophthora capsici 1.85 rsc.org
6ad Rhizoctonia solani 0.18 nih.gov
Sclerotinia sclerotiorum 0.35 nih.gov
Fusarium graminearum 0.37 nih.gov
Magnaporthe oryzae 2.25 nih.gov
6d Botryosphaeria dothidea 0.90 (mg/L) acs.org

Herbicidal Activity

The triazole nucleus is also a key feature in many herbicides. Research in this area explores how different substitutions on the triazole ring influence herbicidal efficacy and selectivity.

A study on 1,2,4-triazole derivatives containing a pyrazole (B372694) moiety found that several compounds exhibited moderate herbicidal activity against lettuce and bentgrass. researchgate.net Compounds 6f and 6g from this series showed the highest inhibitory activity at 80%. researchgate.net

In another study, novel selenium-containing 1,2,4-triazole-1-carboxamide compounds were designed based on the herbicide Cafenstrole. nih.govresearchgate.net Several of these compounds, including C2 , C4 , C7 , C8 , and C12 , displayed good inhibitory activity against cucumber (Cucumis sativus L.) and semen euphorbiae (Leptochloa chinensis N.). nih.gov Compound C6 was particularly effective, inhibiting the growth of both cucumber and semen euphorbiae by over 90% at a concentration of 1.875 μg/mL, while showing only 8.3% inhibition on rice (Oryza sativa L.) at a concentration of 7.5 μg/mL, indicating a high degree of selectivity. nih.gov

Furthermore, a series of new pyrimidyl-1,2,4-triazole derivatives were synthesized and tested for their herbicidal activities. bohrium.com Many of these compounds showed moderate to good efficacy against both monocotyledons and dicotyledons. bohrium.com Compound IV-8 , for instance, achieved 100% inhibition against Brassica campestris, Cucumis sativus, and Medicago sativa at a concentration of 100 mg·L−1. bohrium.com

Table 2: Herbicidal Activity of Selected Triazole Derivatives

Compound Target Weed(s) Activity Concentration Reference
6f Lettuce, Bentgrass 80% inhibition Not Specified researchgate.net
6g Lettuce, Bentgrass 80% inhibition Not Specified researchgate.net
C6 Cucumber, Semen euphorbiae >90% inhibition 1.875 μg/mL nih.gov
IV-8 Brassica campestris, Cucumis sativus, Medicago sativa 100% inhibition 100 mg·L−1 bohrium.com

Insecticidal Activity

While less common than their fungicidal and herbicidal counterparts, some triazole derivatives have been investigated for their insecticidal properties. These compounds often target the insect nervous system or other vital physiological processes.

Research into 1,2,4-triazole derivatives has shown that certain compounds possess insecticidal activity against aphids (Aphis rumicis Linnaeus). researchgate.net Specifically, compounds 3d , 3e , and 3g were identified as having insecticidal effects. researchgate.net

Another study focused on the synthesis and insecticidal activity of 1,2,4-triazolo-thiazolidin-4-one derivatives. rjptonline.org The bioactivity of these compounds was screened using both contact and stomach poison methods. Several compounds, including 21b , 21d , 21e , 22b , 22d , and 22e , demonstrated insecticidal activity against the cotton bollworm (Heliothis armigera) at a concentration of 500 ppm. rjptonline.org

Table 3: Insecticidal Activity of Selected 1,2,4-Triazole Derivatives

Compound Target Insect Activity Concentration Reference
3d Aphis rumicis Linnaeus Insecticidal Not Specified researchgate.net
3e Aphis rumicis Linnaeus Insecticidal Not Specified researchgate.net
3g Aphis rumicis Linnaeus Insecticidal Not Specified researchgate.net
21b, 21d, 21e Heliothis armigera Insecticidal 500 ppm rjptonline.org
22b, 22d, 22e Heliothis armigera Insecticidal 500 ppm rjptonline.org

Design and Exploration of Functionalized 5 Hydroxymethyl 1 Propyl 1,2,3 Triazole Derivatives

Strategies for Structural Modification and Functionalization

The 5-Hydroxymethyl-1-propyl-1,2,3-triazole structure presents multiple opportunities for structural modification to modulate its physicochemical and biological properties. The primary sites for functionalization are the N1-propyl group and the C5-hydroxymethyl group.

Modification of the N1-Substituent: The N1-propyl group is introduced during the initial cycloaddition synthesis, typically by using propyl azide (B81097). A common strategy in medicinal chemistry involves synthesizing a library of analogues by varying the alkyl or aryl azide component. This allows for the exploration of how changes in the size, lipophilicity, and electronic properties of the N1-substituent affect biological activity. For instance, the propyl group could be replaced with longer or branched alkyl chains, cycloalkyl groups, or aryl moieties to probe specific binding pockets in a biological target.

Functionalization of the C5-Hydroxymethyl Group: The hydroxymethyl group at the C5 position is a versatile chemical handle for a wide range of transformations. Its presence allows for the introduction of diverse functional groups and the linkage to other molecular fragments.

Esterification and Etherification: The hydroxyl group can be readily converted into esters or ethers, allowing for the attachment of various substituents to tune properties like solubility and cell permeability.

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. These functional groups can then serve as points for further conjugation, for example, through reductive amination or amide bond formation.

Halogenation: Conversion of the hydroxyl group to a halomethyl group (e.g., chloromethyl or iodomethyl) transforms the moiety into an alkylating agent, which can be used for site-selective modification of proteins, particularly cysteine residues. mdpi.com

Conversion for Further Cycloadditions: The hydroxyl group can be transformed into an azide or an alkyne, enabling its use in subsequent "click" reactions to build more complex molecules.

These modification strategies allow for the systematic fine-tuning of the parent molecule to enhance its interaction with biological targets.

Synthesis of Conjugates with Natural Products

Natural products remain a vital source of inspiration for drug discovery, and conjugating them with other chemical moieties is a proven strategy to improve their therapeutic profile. nih.gov The 1,2,3-triazole ring is an ideal linker for creating such conjugates due to its metabolic stability and straightforward synthesis. nih.govnih.gov The this compound scaffold can be used to connect with various natural products, leveraging the triazole's favorable properties.

The synthesis of these conjugates typically involves modifying the natural product to bear either an azide or an alkyne group. The complementary functional group is then installed on the triazole moiety. For example, the hydroxymethyl group of this compound can be converted to an azide. This azido-triazole derivative can then be "clicked" with a natural product that has been functionalized with a terminal alkyne, forming a stable, covalently linked conjugate.

Research has demonstrated the successful synthesis of triazole-natural product conjugates with enhanced biological activities, such as anticancer effects. nih.gov

Table 1: Examples of Natural Product-Triazole Conjugates and Their Biological Activities

Natural ProductReported Biological ActivityReference
MatrineAnticancer (Lung Cancer) nih.gov
Betulinic AcidAnticancer (Colon Cancer) nih.gov
CelastrolAntiproliferative nih.gov
Asiatic AcidAntitumor (NF-κB inhibition) nih.gov
AndrographolideAnticancer nih.gov

Development of Hybrid Molecules Incorporating Diverse Pharmacophores

Molecular hybridization is a drug design strategy that combines two or more distinct pharmacophoric units into a single molecule. mdpi.com This approach aims to create hybrid compounds that may interact with multiple biological targets, potentially leading to improved efficacy, higher selectivity, or a reduction in drug resistance. mdpi.com The 1,2,3-triazole scaffold is extensively used as a linker in the construction of such hybrid molecules. nih.govnih.gov

The this compound core can serve as the central building block for creating novel hybrid molecules. By employing the functionalization strategies described earlier, different pharmacophores can be attached at the N1 and C5 positions. For example, a pharmacophore with an azide handle could be used in the initial cycloaddition reaction instead of propyl azide, while a second pharmacophore could be attached via the C5-hydroxymethyl group. This modular approach allows for the rapid generation of a library of hybrid compounds for biological screening. iosrjournals.org

Table 2: Examples of 1,2,3-Triazole-Based Hybrid Molecules

Pharmacophore 1Pharmacophore 2Reported Biological Target/ActivityReference
IsatinPhenolic Moiety5-Lipoxygenase Inhibition mdpi.com
Quinazoline(Various)Anticholinesterase Activity nih.gov
Coumarin(Various)Anticholinesterase Activity nih.gov
Dehydroacetic AcidChalconeAntimicrobial nih.gov
BenzothiazolePyridinylTau Protein Ligands nih.gov

Structure-Activity Relationship (SAR) Studies on 1,2,3-Triazole Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how specific structural features of a molecule influence its biological activity. nih.gov For 1,2,3-triazole derivatives, SAR studies guide the rational design of more potent and selective compounds. nih.gov

Key aspects often investigated in SAR studies of 1,2,3-triazole scaffolds include:

The Nature of N1 and C4/C5 Substituents: The groups attached to the triazole ring are crucial for activity. For example, in a series of anti-colon cancer agents based on betulinic acid, a hydroxymethyl group on the triazole ring was found to be favorable for activity, whereas aromatic substituents were detrimental. nih.gov In other studies on anti-lung cancer agents, a morpholino group was found to be essential for high activity, while its replacement with other groups led to a significant loss of potency. nih.gov

The Role of the Linker: The length and flexibility of any linker connecting the triazole to other pharmacophores are often varied to optimize binding.

The Triazole Ring as a Pharmacophore: The triazole ring itself contributes to binding through hydrogen bonds and dipole interactions. nih.gov Its ability to act as a bioisosteric replacement for an amide bond is a key feature exploited in drug design. mdpi.com

These studies systematically build an understanding of the molecular requirements for a desired biological effect, enabling the targeted synthesis of improved derivatives.

Table 3: Summary of Selected Structure-Activity Relationship Findings for 1,2,3-Triazole Derivatives

Core Scaffold/SeriesModificationObserved Effect on ActivityReference
Etodolac-Triazole HybridsReplacement of phenyl ring with naphthyl groupLoss of antiproliferative activity against A549 cells nih.gov
Betulinic Acid-Triazole ConjugatesSubstitution at C4 of triazole with a hydroxymethyl groupFavorable for activity nih.gov
Betulinic Acid-Triazole ConjugatesSubstitution at C4 of triazole with an aromatic moietyDisfavored activity nih.gov
Pyridine-Triazole HybridsMethyl group on triazole and fluoro on phenyl ringAdvantageous for antiproliferative activity against A549 cells nih.gov
Pyridine-Triazole HybridsReplacement of morpholino group with pyrrolidinyl or thienylGreat loss of activity nih.gov

Future Directions and Emerging Research Avenues for 5 Hydroxymethyl 1 Propyl 1,2,3 Triazole

Advancement of Sustainable and Green Synthetic Methodologies

The synthesis of 1,2,3-triazoles has been significantly advanced by the advent of click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). iosrjournals.orgresearchgate.net However, the future of synthesizing derivatives like 5-Hydroxymethyl-1-propyl-1,2,3-triazole lies in the development of even more environmentally benign and efficient methods. Traditional organic synthesis often relies on hazardous solvents and reagents, consuming significant energy. rsc.org The scientific community is now shifting its focus toward green chemistry principles to mitigate these environmental impacts. rsc.orgmdpi.com

Future research will likely concentrate on the following areas:

Green Solvents: Replacing conventional volatile organic compounds with eco-friendly alternatives is a key goal. Water, glycerol (B35011), and Deep Eutectic Solvents (DES) have already shown promise in the synthesis of 1,2,3-triazoles. consensus.app These solvents are not only less toxic but can also enhance reaction rates and simplify product purification. consensus.app

Sustainable Catalysts: While copper is an effective catalyst, research is moving towards using recyclable and reusable catalytic systems. This includes immobilizing copper on solid supports like waste oyster shell powders or developing copper nanoparticle-based catalysts that offer high efficiency and easy recovery. consensus.appacs.org Metal-free synthesis protocols are also a significant area of interest, aiming to eliminate metal contamination in the final products. rsc.org

Energy-Efficient Techniques: Nonconventional energy sources such as microwave irradiation and ultrasound are being increasingly employed to accelerate reaction times, reduce energy consumption, and improve yields. itmedicalteam.plmdpi.comacs.org Flow chemistry represents another frontier, offering safer handling of reactive intermediates and scalable, continuous production. rsc.org

Green MethodologyDescriptionPotential Advantages for Synthesis
Use of Green Solvents (e.g., Water, Glycerol, DES)Replacing hazardous organic solvents with environmentally benign alternatives. consensus.appReduced toxicity, enhanced reaction rates, simplified purification, and potential for catalyst/solvent recycling. consensus.app
Recyclable Heterogeneous Catalysts (e.g., Cu on solid supports)Immobilizing catalysts on materials like oyster shell powder or as nanoparticles to facilitate recovery and reuse. acs.orgMinimizes metal waste, lowers costs, and allows for multiple reaction cycles with sustained activity. acs.org
Microwave and Ultrasound IrradiationUtilizing non-conventional energy sources to drive chemical reactions. itmedicalteam.plmdpi.comDramatically reduced reaction times, increased product yields, and lower energy consumption compared to conventional heating. itmedicalteam.placs.org
Flow ChemistryPerforming reactions in a continuous stream rather than in a batch reactor. rsc.orgImproved safety and control over reaction conditions, enhanced scalability, and higher purity of products. rsc.org

Integration of Artificial Intelligence and Machine Learning in Molecular Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and molecular design by accelerating the identification of novel compounds with desired properties. researchgate.netscholar9.com For this compound, these computational tools can be used to explore its chemical space and design new derivatives with enhanced biological activity or specific material properties.

Key applications include:

Predictive Modeling: ML algorithms can be trained on large datasets of known compounds to predict the properties of new molecules. This can be used to forecast the bioactivity, toxicity, and pharmacokinetic profiles (ADMET - absorption, distribution, metabolism, excretion, and toxicity) of novel derivatives of this compound before they are synthesized, saving time and resources. mdpi.com

Generative Models: AI can design entirely new molecules from scratch. nih.gov By providing a set of desired properties, generative models can propose novel triazole structures that are likely to be active against a specific biological target, such as a particular enzyme or receptor. mdpi.comrsc.org

Molecular Docking and Dynamics: In silico techniques like molecular docking can simulate how a molecule like this compound might bind to a protein target. mdpi.comnih.gov This helps in understanding the mechanism of action and provides insights for optimizing the molecular structure to improve binding affinity and selectivity. mdpi.com

AI/ML ApplicationDescriptionImpact on Research
Predictive ADMET ProfilingUsing machine learning models to forecast the absorption, distribution, metabolism, excretion, and toxicity of new molecular designs. mdpi.comAllows for early-stage filtering of candidates with poor pharmacokinetic profiles, reducing late-stage failures in drug development. mdpi.com
Generative Molecular DesignEmploying AI to generate novel chemical structures with a specific set of desired properties (e.g., high binding affinity, low toxicity). nih.govrsc.orgVastly expands the accessible chemical space and accelerates the discovery of innovative lead compounds. scholar9.com
In Silico Target IdentificationUtilizing computational methods to identify and validate potential biological targets for a given compound or its derivatives.Helps to elucidate mechanisms of action and can suggest new therapeutic applications for existing molecular scaffolds.
Virtual ScreeningComputationally searching large libraries of compounds to identify those that are most likely to bind to a drug target. scholar9.comEfficiently prioritizes compounds for experimental testing, increasing the hit rate of screening campaigns. scholar9.com

Multidisciplinary Approaches at the Interface of Chemistry, Biology, and Materials Science

The true potential of this compound can be realized through collaborative research that spans traditional scientific boundaries. The unique combination of the stable triazole linker, a reactive hydroxyl group, and a lipophilic propyl chain makes this compound an ideal building block for creating complex molecular architectures.

Future multidisciplinary avenues include:

Medicinal Chemistry and Chemical Biology: The 1,2,3-triazole ring is an excellent bioisostere for the amide bond, offering greater metabolic stability. lifechemicals.com The hydroxymethyl group on this compound provides a convenient handle for conjugation to other biologically active molecules, such as natural products, peptides, or other heterocyclic scaffolds. iosrjournals.orgnih.gov This strategy of molecular hybridization can lead to novel compounds with synergistic or entirely new pharmacological activities. researchgate.net

Materials Science: The stability and linking capabilities of the triazole ring are highly valued in materials science. lifechemicals.comirjrr.com Derivatives of this compound could be polymerized or grafted onto surfaces to create functional materials. Potential applications include the development of new polymers, corrosion inhibitors, and functional coatings. lifechemicals.comtandfonline.com

Bioconjugation: The "click" reaction used to form the triazole ring is a cornerstone of bioconjugation chemistry due to its high efficiency and biocompatibility. researchgate.net The functional groups on this compound allow it to be linked to biomolecules like proteins or DNA, enabling its use in diagnostics, imaging, and targeted drug delivery systems. irjrr.com

Multidisciplinary FieldResearch FocusExample Application
Medicinal ChemistryCreating hybrid molecules by linking the triazole to other pharmacophores to enhance biological activity. researchgate.netnih.govDevelopment of novel anticancer or antimicrobial agents with improved efficacy and reduced resistance. nih.govnih.gov
Materials ScienceIncorporating the triazole unit into polymers or surface coatings to create materials with novel properties. lifechemicals.comDesigning advanced polymers with enhanced thermal stability or creating effective anticorrosion coatings for metals. lifechemicals.comtandfonline.com
Chemical BiologyUsing the triazole as a stable linker in bioconjugation to attach probes or drugs to biological macromolecules. researchgate.netirjrr.comFluorescent labeling of proteins for cellular imaging or creating antibody-drug conjugates for targeted cancer therapy.
Supramolecular ChemistryDesigning triazole-based receptors capable of selective recognition of ions or small molecules. irjrr.comDevelopment of chemical sensors for environmental monitoring or medical diagnostics. irjrr.com

Exploration of Novel Untapped Research Domains and Applications

Beyond its established roles in medicinal chemistry, the 1,2,3-triazole scaffold has potential in numerous other areas that remain largely unexplored for specific derivatives like this compound. Future research should aim to investigate these nascent applications.

Promising untapped domains include:

Agrochemicals: Triazole compounds are already used as fungicides in agriculture. mdpi.com Research could focus on designing new derivatives of this compound as potent and selective fungicides, herbicides, or plant growth regulators with improved environmental profiles. nih.govnih.govnih.gov

Organocatalysis: The unique electronic properties of the triazole ring suggest its potential use in catalysis. Triazole-based carbenes and other derivatives could be explored as catalysts for a variety of organic transformations, offering an alternative to traditional metal-based catalysts.

Ionic Liquids and Functional Fluids: The polarity and stability of the triazole ring make it a suitable component for designing novel ionic liquids. These materials have applications as green solvents, electrolytes in batteries, and lubricants.

Antiparasitic Agents: While research into anticancer and antimicrobial applications is common, the potential of 1,2,3-triazoles against parasitic diseases like malaria or leishmaniasis is an area ripe for further investigation. nih.gov

Untapped DomainPotential ApplicationRationale
AgrochemicalsDevelopment of new fungicides, herbicides, or plant growth regulators. nih.govThe triazole scaffold is a known pharmacophore in commercial fungicides, suggesting potential for novel, effective agrochemicals. mdpi.comnih.gov
OrganocatalysisUse as a scaffold for designing metal-free catalysts for organic synthesis.The electron-rich nature and stability of the triazole ring could be harnessed to facilitate catalytic cycles.
Ionic Recognition/SensingCreation of sensors for detecting specific anions or cations in solution. irjrr.comThe triazole ring's dipole moment and hydrogen bonding capability enable it to interact selectively with ions. irjrr.com
Antiparasitic Drug DiscoveryScreening for activity against neglected tropical diseases like malaria and leishmaniasis. nih.govThe broad biological activity of triazoles suggests they may inhibit essential pathways in various parasites. nih.gov

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 5-Hydroxymethyl-1-propyl-1,2,3-triazole, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The most common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which achieves regioselective 1,4-disubstituted triazole formation. Key parameters include:

  • Use of terminal alkynes and azides with Cu(I) catalysts (e.g., CuBr or CuI) in polar solvents (e.g., DMSO or water) .
  • Reaction temperatures between 25–60°C, with yields exceeding 95% under optimized conditions .
  • Alternative routes involve β-ketoester cycloaddition with aryl azides, using DBU as a base in acetonitrile, yielding 70–85% .
    • Critical Considerations : Purity of starting materials, exclusion of oxygen (to prevent Cu(II) oxidation), and solvent polarity significantly impact regioselectivity and yield .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H and 13C NMR confirm substitution patterns and hydroxymethyl/propyl group integration. For example, the hydroxymethyl proton typically appears at δ 4.5–5.0 ppm .
  • X-ray Crystallography : SHELX software is widely used for structure refinement. Anisotropic displacement parameters validate molecular geometry .
  • IR Spectroscopy : Stretching frequencies for -OH (3200–3600 cm⁻¹) and triazole C-N (1500–1600 cm⁻¹) confirm functional groups .
    • Data Validation : Cross-referencing with computational models (e.g., DFT) ensures accuracy in bond-length and angle assignments .

Q. What physicochemical properties are critical for handling this compound in experimental settings?

  • Key Properties :

  • Solubility : High solubility in polar aprotic solvents (e.g., DMSO) but limited in hydrocarbons. Aqueous solubility is pH-dependent due to the hydroxymethyl group .
  • Stability : Degrades under prolonged UV exposure; store at -20°C in amber vials under inert atmosphere .
  • Melting Point : Typically 120–135°C, varying with crystallinity .

Advanced Research Questions

Q. How can regioselectivity be controlled during the synthesis of this compound derivatives?

  • Methodological Answer :

  • Catalytic Systems : Sulfonic acid catalysts enable N2-selective triazole formation via in situ protonation of intermediates, achieving >90% regioselectivity .
  • Solvent Effects : Polar solvents (e.g., DMF) favor 1,4-disubstitution, while nonpolar solvents may lead to side products .
    • Case Study : Substituting Cu(I) with Ru(II) catalysts shifts regioselectivity to 1,5-disubstituted triazoles but requires higher temperatures (80–100°C) .

Q. What computational strategies are employed to predict the biological activity and binding modes of this compound derivatives?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with antimicrobial or anticancer activity. Becke’s hybrid functional (B3LYP) is preferred for accuracy .
  • Molecular Docking : Software like AutoDock Vina simulates interactions with target proteins (e.g., carbonic anhydrase II), identifying key hydrogen bonds with triazole N-atoms .
    • Data Interpretation : Activity cliffs (sharp changes in potency with minor structural changes) require careful SAR analysis, particularly for alkylene linker length and substituent bulkiness .

Q. How do structural modifications to the triazole core influence catalytic performance in cross-coupling reactions?

  • Methodological Answer :

  • Pd-Catalyzed Systems : The triazole’s N-atoms act as ligands, stabilizing Pd intermediates in Suzuki-Miyaura reactions. Electron-withdrawing substituents (e.g., -NO₂) enhance catalytic turnover by increasing metal center electrophilicity .
  • Fe-Catalyzed Mechanisms : Triazoles with bulky tert-butyl groups induce enantioselectivity (up to 95:5 e.r.) by distorting the Fe-ligand geometry during alkyl halide coupling .
    • Experimental Validation : Kinetic studies (e.g., Eyring plots) and X-ray absorption spectroscopy (XAS) track metal-triazole coordination dynamics .

Q. How should researchers resolve contradictions in reported biological activities of triazole derivatives?

  • Methodological Answer :

  • Meta-Analysis : Compare scaffold variations (e.g., sulfonyl vs. amide linkages) across studies. For example, sulfonyl-linked triazoles exhibit higher specificity in kinase inhibition due to stronger hydrogen bonding .
  • Standardized Assays : Replicate studies using identical cell lines (e.g., MCF-7 for anticancer assays) and control for triazole solubility via DMSO concentration (<1% v/v) .
    • Case Study : Discrepancies in IC₅₀ values for antifungal activity may arise from differences in fungal membrane permeability, addressed by logP optimization .

Q. What role does the hydroxymethyl group play in the stability and reactivity of this compound?

  • Methodological Answer :

  • Acid-Base Behavior : The -OH group undergoes pH-dependent deprotonation (pKa ~10–12), forming a nucleophilic alkoxide under basic conditions, which participates in alkylation reactions .
  • Oxidative Stability : Susceptible to oxidation to a carboxylate; stabilization via O-methylation or use of antioxidants (e.g., BHT) is recommended .
    • Experimental Evidence : HPLC-MS tracks degradation products, revealing hydroxymethyl oxidation as the primary pathway under aerobic conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.